Computed Lipophilicity vs. Des-methyl Analog
The 6-methyl substituent increases the computed partition coefficient (LogP) by approximately 0.39 units compared to the direct des-methyl analog, 3-(3-methylphenyl)thian-3-ol. This indicates a significantly higher affinity for lipophilic environments . No other closely related analog with a methyl group at the 6-position and a 3-methylphenyl group at the 3-position was found in publicly available databases, making this a unique chemotype within its immediate analog space.
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.09812 |
| Comparator Or Baseline | 3-(3-Methylphenyl)thian-3-ol (CAS 1518158-27-4): LogP = 2.70962 |
| Quantified Difference | Delta LogP = +0.3885 |
| Conditions | Computational prediction from vendor technical datasheets using consistent methodology (leyan.com). |
Why This Matters
This quantifiable difference in LogP is significant in medicinal chemistry, as it can directly impact a lead compound's permeability, solubility, and metabolic stability, thereby affecting in vivo performance and guiding candidate selection and procurement for SAR studies.
